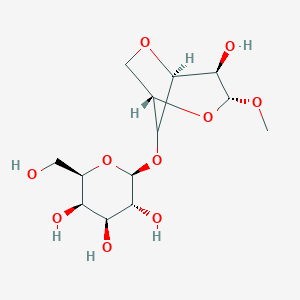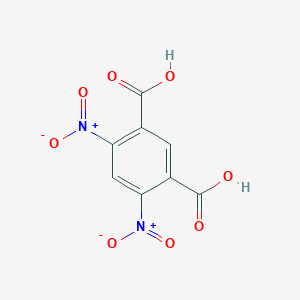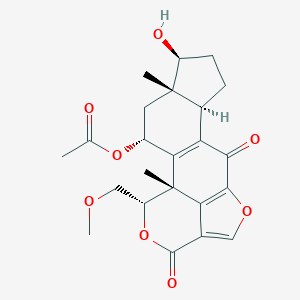
17-Hydroxywortmannin
Overview
Description
17-Hydroxywortmannin is a derivative of wortmannin, a fungal metabolite known for its potent inhibitory effects on phosphoinositide 3-kinase (PI3K).
Mechanism of Action
Target of Action
17-Hydroxywortmannin, also known as 17beta-Hydroxy wortmannin, primarily targets the phosphoinositide 3-kinase (PI3K) . This compound also targets the PIK3C3-beclin 1 (BECN1) complex and autophagy activity . PI3K is a key enzyme in cell signaling, playing a crucial role in cellular functions such as growth and survival . BECN1, on the other hand, is a key regulator of autophagy, a process that is involved in the degradation and recycling of cellular components .
Mode of Action
This compound acts by irreversibly binding to PI3K, thereby inhibiting its function . It also inhibits the PIK3C3-BECN1 complex and autophagy activity . This inhibition leads to a decrease in autophagosome formation and a reduction in autophagy flux .
Biochemical Pathways
The inhibition of PI3K by this compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cellular growth and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to potential anti-cancer effects .
Result of Action
The inhibition of PI3K and the PIK3C3-BECN1 complex by this compound can lead to various cellular effects. For instance, it has been found to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL) in TRAIL-resistant colon cancer cells . This is achieved by correcting the deficiency of caspase-8, a key enzyme in the extrinsic apoptosis pathway, in these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the combination of this compound with TRAIL can be a promising therapeutic approach for the treatment of colon cancer . .
Biochemical Analysis
Biochemical Properties
17-Hydroxywortmannin interacts with PI3K, inhibiting its activity and thereby disrupting several downstream signaling pathways . It also interacts with Beclin 1, a protein involved in autophagy, and has been shown to inhibit the PIK3C3-Beclin 1 complex, reducing autophagy activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been shown to restore the apoptotic response to TNF-related apoptosis-inducing ligand (TRAIL), overcoming TRAIL resistance .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PI3K and inhibiting its activity . This inhibition disrupts downstream signaling pathways, affecting various cellular functions. Additionally, this compound binds to Beclin 1, inhibiting the PIK3C3-Beclin 1 complex and reducing autophagy activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway . It inhibits PI3K, disrupting the production of phosphatidylinositol-3, 4,5-triphosphate (PIP3), a key second messenger in this pathway .
Subcellular Localization
Given its role in inhibiting PI3K and the PIK3C3-Beclin 1 complex, it is likely that this compound has significant effects on the localization and function of these proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxywortmannin typically involves the hydroxylation of wortmannin. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using fungi such as Penicillium funiculosum. The compound is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 17-Hydroxywortmannin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 17th position can be further oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Solvents: Common solvents include methanol, ethanol, and dimethyl sulfoxide.
Major Products Formed:
Scientific Research Applications
17-Hydroxywortmannin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study PI3K signaling pathways.
Biology: Investigated for its role in modulating autophagy and apoptosis in cells.
Medicine: Explored as a potential therapeutic agent for overcoming drug resistance in cancer therapy.
Industry: Utilized in the development of novel anticancer drugs and therapeutic strategies
Comparison with Similar Compounds
Wortmannin: The parent compound, known for its PI3K inhibitory effects.
PWT-458: A pegylated derivative of 17-Hydroxywortmannin with improved stability and pharmacokinetic properties.
17β-Hydroxywortmannin: Another hydroxylated derivative with similar inhibitory effects on PI3K
Uniqueness: this compound is unique due to its specific hydroxylation at the 17th position, which enhances its ability to inhibit PI3K and modulate autophagy and apoptosis. This makes it a valuable compound in cancer research and therapy .
Properties
IUPAC Name |
[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJORQYAOTYVQS-OGCOKEDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


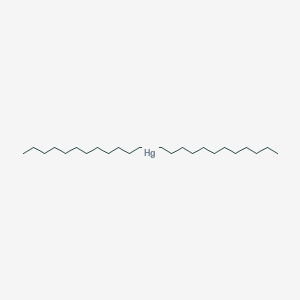
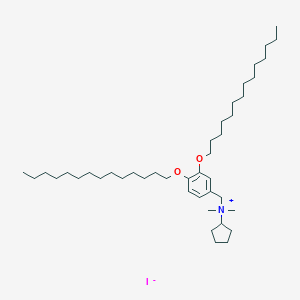
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
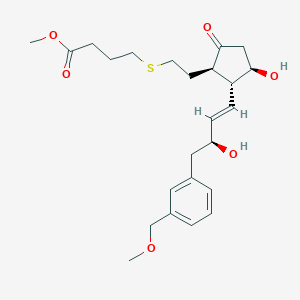
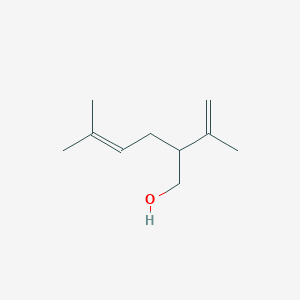
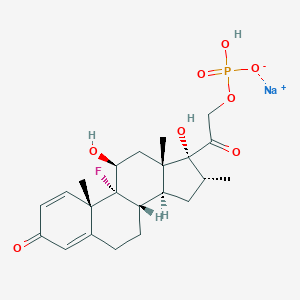
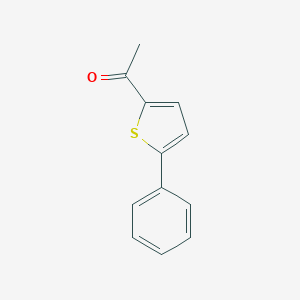

![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)

